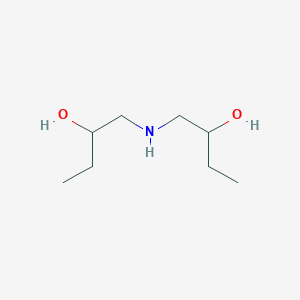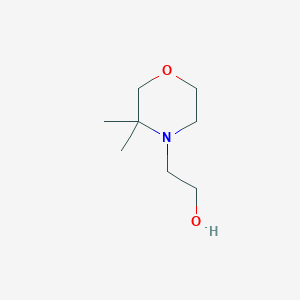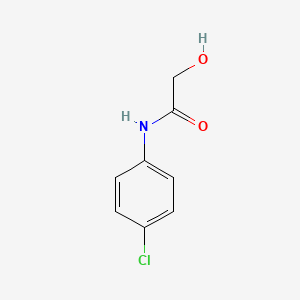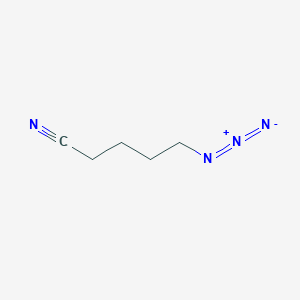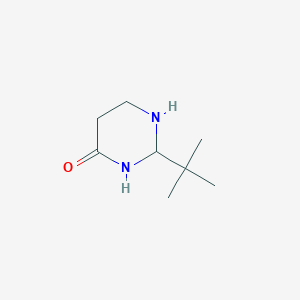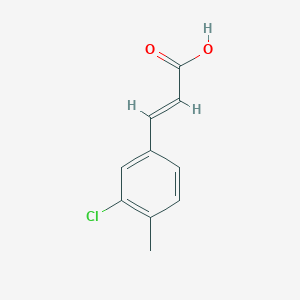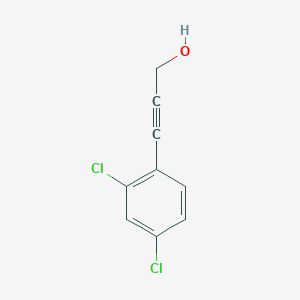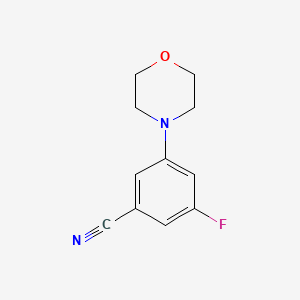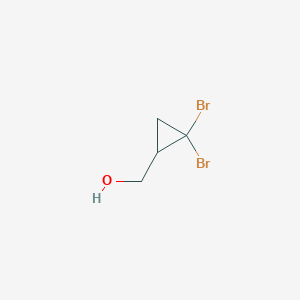
2,2-Dibromocyclopropane-1-methanol
Descripción general
Descripción
2,2-Dibromocyclopropane-1-methanol (DBCM) is a cyclic organic compound that has been extensively studied for its antimicrobial properties. It was first synthesized in 1949 by the reaction of cyclopropanone and bromine. Since then, various synthesis methods have been developed to improve the yield and purity of DBCM.
Aplicaciones Científicas De Investigación
1. Synthesis of 1,2-Oxazepine Derivatives
2,2-Dibromocyclopropane-1-methanol is used in the synthesis of enantiopure 5-bromo-1,2-oxazepine derivatives, which are significant for further synthetic elaborations. This process involves dibromocyclopropane intermediates reacting with methanol under ring enlargement conditions (Al-Harrasi et al., 2010).
2. Reaction with Benzaldehydes
Studies have shown that cyclopropanes like 2,2-dimethoxy-3,3-dicyanospiro[cyclopropane-1,9'-[9H]fluorene], when reacted with methanol, produce significant ring-opening products. This reaction behavior highlights the versatility of cyclopropane derivatives in chemical reactions (Śliwińska et al., 2007).
3. Enantiomeric Conversion and Ring Cleavage
The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid, a compound structurally similar to this compound, through crystallization demonstrates the potential for enantiomeric separation and ring cleavage leading to the production of valuable derivatives (Kovalenko & Kulinkovich, 2011).
4. Kinetics in Thermal Decomposition
The kinetics and mechanism of the gas-phase thermal decomposition of cis-2-methylcyclopropane methanol, a compound closely related to this compound, provide insights into the stability and reactivity of cyclopropane derivatives under various conditions (Nisar et al., 2008).
5. Halohydroxylation Reactions
Research on the halohydroxylation of alkylidenecyclopropanes, utilizing compounds like this compound, has led to the synthesis of a variety of halocyclopropyl-methanol and 3-halo-but-3-en-1-ol derivatives, broadening the scope of synthetic applications in chemistry (Yang et al., 2009).
Propiedades
IUPAC Name |
(2,2-dibromocyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGWTNZMORMBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303380 | |
| Record name | 2,2-Dibromocyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22084-99-7 | |
| Record name | 2,2-Dibromocyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22084-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibromocyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




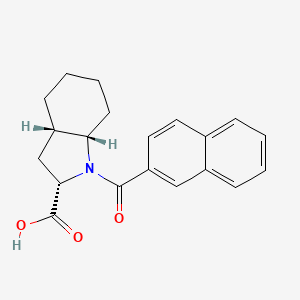
![ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B3381139.png)
![Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate](/img/structure/B3381140.png)
